4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide
CAS No.:
Cat. No.: VC19986760
Molecular Formula: C13H10BrCl2NO2S
Molecular Weight: 395.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrCl2NO2S |
|---|---|
| Molecular Weight | 395.1 g/mol |
| IUPAC Name | 4-bromo-N-[(3,4-dichlorophenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H10BrCl2NO2S/c14-10-2-4-11(5-3-10)20(18,19)17-8-9-1-6-12(15)13(16)7-9/h1-7,17H,8H2 |
| Standard InChI Key | PVSIDHLGDJHWOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl)Br |
Introduction
4-Bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by its molecular formula and a molecular weight of approximately 395.1 g/mol . This compound features a bromine atom and a dichlorobenzyl moiety attached to a benzenesulfonamide backbone, which confers it with unique chemical and potentially biological properties.
Synthesis and Preparation
The synthesis of 4-bromo-N-(3,4-dichlorobenzyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dichlorobenzylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction is often conducted in organic solvents like dichloromethane or acetonitrile.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions. Additionally, the sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
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